1,4-Bis(butylamino)anthracene-9,10-dione, also known as Oil Blue 35, finds application in bioimaging as a fluorescent stain. It exhibits selective binding to neutral lipids within cells, making it valuable for visualizing lipid droplets and studying cellular lipid metabolism. Studies have employed Oil Blue 35 to investigate adipogenesis, the process of fat cell formation, and steatosis, the abnormal accumulation of fat in the liver [].
Solvent Blue 35, also known as Oil Blue 35, is an anthraquinone dye characterized by its vibrant blue color. It is primarily used for coloring organic solvents, including oils, fats, and waxes. This dye is particularly favored in applications such as lacquers, inks, and as a fuel dye in certain regions. Its chemical structure allows it to impart color effectively to various substances while maintaining stability under different conditions .
Oil Blue 35 does not have a known biological mechanism of action. Its primary function is as a coloring agent through light absorption as mentioned previously.
The synthesis of Solvent Blue 35 involves several key reactions. The primary reaction includes the condensation of 1,4-dihydroxyanthraquinone with n-butylamine in the presence of aromatic acids. This reaction typically occurs at elevated temperatures (75-85 degrees Celsius) for a duration of 2 to 4 hours, followed by cooling and filtering to yield the final product .
The chemical formula for Solvent Blue 35 is C₁₄H₁₅N₂O₄S, highlighting its complex structure that contributes to its unique properties as a dye.
The synthesis of Solvent Blue 35 can be achieved through various methods:
Studies on the interactions of Solvent Blue 35 with other compounds indicate that it can form complexes with various metal ions, which may alter its color properties and stability. Additionally, its behavior in different solvent systems has been analyzed to understand its performance in industrial applications better .
Several compounds share structural similarities with Solvent Blue 35, primarily within the anthraquinone dye category. Here are some notable examples:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Solvent Blue 36 | C₁₄H₁₄N₂O₄S | Similar application but slightly different hue. |
Solvent Green 3 | C₁₄H₁₄N₂O₃S | Exhibits greenish tones; used in similar applications. |
Direct Blue 86 | C₁₄H₉N₂O₃S | Water-soluble; commonly used in textiles. |
Solvent Blue 35's uniqueness lies in its specific shade of blue and its compatibility with non-aqueous systems, making it particularly effective for industrial applications where water-based dyes may not perform well.
Irritant